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4-Amino-3-fluorophenol

hydrochloride

Cat. No.: B579377 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Amino-3-
fluorophenol hydrochloride, a key intermediate in pharmaceutical synthesis. The document

is intended for researchers, scientists, and drug development professionals, offering a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics.

Executive Summary
4-Amino-3-fluorophenol hydrochloride is a crucial building block in the development of

various pharmaceutical compounds. A thorough understanding of its spectral properties is

essential for its identification, characterization, and quality control. This guide presents

available and predicted spectral data, along with detailed experimental protocols for acquiring

such data. While experimental spectra for the hydrochloride salt are not widely available in

public databases, this guide provides data for the free base, 4-Amino-3-fluorophenol, and

discusses the expected spectral changes upon protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 4-Amino-3-fluorophenol
hydrochloride. The following tables summarize the available ¹H NMR data for the free base

and predicted ¹³C NMR data for the hydrochloride salt.
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¹H NMR Data
The ¹H NMR spectrum of 4-Amino-3-fluorophenol (the free base) has been reported in DMSO-

d₆. For the hydrochloride salt, shifts in the aromatic region are expected to be similar, though

the acidic protons of the ammonium (-NH₃⁺) and hydroxyl (-OH) groups will be highly

dependent on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of 4-Amino-3-fluorophenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.78 s 1H -OH

6.59 dd, J=8.4, 10.4 Hz 1H H-6

6.43 m 1H H-5

6.34 m 1H H-2

4.38 m 2H -NH₂

Source: DMSO-d₆

¹³C NMR Data
Specific experimental ¹³C NMR data for 4-Amino-3-fluorophenol hydrochloride is not readily

available. The predicted chemical shifts are based on established substituent effects on the

benzene ring. The presence of the electron-donating amino and hydroxyl groups and the

electron-withdrawing fluorine atom significantly influences the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-3-fluorophenol Hydrochloride
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Chemical Shift (δ) ppm Assignment

145-155 (d, ¹JCF) C-3

140-150 C-4

130-140 C-1

115-125 (d, ²JCF) C-2

110-120 (d, ²JCF) C-5

105-115 (d, ³JCF) C-6

Note: These are estimated values. Actual experimental values may vary. The 'd' indicates a

doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3-fluorophenol hydrochloride is expected to show

characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for 4-Amino-3-fluorophenol Hydrochloride

Wavenumber (cm⁻¹) Functional Group Description

3200-3500 O-H stretch
Broad band due to phenolic

hydroxyl group

2800-3200 N-H stretch
Broad band for the ammonium

salt (-NH₃⁺)

1500-1600 N-H bend
Characteristic of the

ammonium salt

1580-1620 C=C stretch Aromatic ring

1200-1300 C-O stretch Phenolic C-O bond

1100-1200 C-F stretch Carbon-fluorine bond
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. For 4-Amino-3-fluorophenol, the exact mass of the molecular ion [M]⁺ is a key

identifier.

Table 4: Mass Spectrometry Data for 4-Amino-3-fluorophenol

Parameter Value

Molecular Formula C₆H₆FNO

Exact Mass 127.0433 u

Molecular Weight 127.12 g/mol

Expected [M+H]⁺ for Hydrochloride 128.0511 u

Source: PubChem CID 2735919[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-fluorophenol
hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Reference the spectrum to the solvent peak.

FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum.

Methodology:

Sample Preparation: As the sample is a solid powder, the Attenuated Total Reflectance

(ATR) or KBr pellet method can be used.

ATR: Place a small amount of the powder directly onto the ATR crystal.[2] Ensure good

contact by applying pressure.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder.

[2] Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragmentation

pattern.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound, direct insertion or gas chromatography (GC) can be used. For less volatile

samples, electrospray ionization (ESI) is suitable.

Ionization: Electron Ionization (EI) is a common method for relatively small organic

molecules.[3][4][5]

The sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations
The following diagrams illustrate the general workflow for spectral data acquisition and the

logical relationship of the spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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